Pirimiphos-methyl-d6

説明

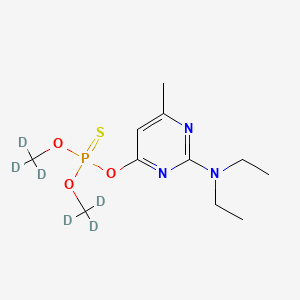

Pirimiphos-methyl-d6: is a deuterium-labeled analog of Pirimiphos-methyl, an organophosphorus insecticide and acaricide. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Pirimiphos-methyl due to the presence of deuterium atoms, which serve as tracers .

準備方法

Synthetic Routes and Reaction Conditions: Pirimiphos-methyl is synthesized through a two-step process. Initially, N,N-diethylguanidine reacts with ethyl acetoacetate to form a pyrimidine ring. This intermediate is then combined with dimethyl chlorothiophosphate to produce Pirimiphos-methyl . The deuterium-labeled version, Pirimiphos-methyl-d6, involves the incorporation of deuterium atoms into the dimethyl groups of the chlorothiophosphate .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but requires specialized equipment to handle deuterium-labeled reagents. The process ensures high purity and consistency, which is crucial for its application in scientific research .

化学反応の分析

Types of Reactions: Pirimiphos-methyl-d6 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the phosphorothioate group to a phosphate group.

Reduction: Reduction reactions can reverse the oxidation process.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products:

Oxidation: Produces phosphate derivatives.

Reduction: Reverts to the original phosphorothioate form.

Substitution: Results in various substituted phosphorothioate compounds.

科学的研究の応用

Analytical Chemistry

Detection and Quantification

Pirimiphos-methyl-d6 serves as an internal standard in analytical methods for detecting organophosphate residues in environmental samples. Its stable isotopic nature enhances the sensitivity and accuracy of mass spectrometry techniques. A study validated a method for measuring multiple organophosphate pesticides, including this compound, in human plasma and breast milk, demonstrating its utility in toxicological assessments and food safety monitoring .

Table 1: Analytical Methods Using this compound

| Method | Sample Type | Detection Limit (ng/mL) | Reference |

|---|---|---|---|

| Gas Chromatography | Human Plasma | 0.4 | |

| Liquid Chromatography | Breast Milk | 0.3 | |

| Mass Spectrometry | Environmental Samples | 1.0 |

Toxicological Studies

Cholinesterase Inhibition

this compound is instrumental in studying the mechanisms of cholinesterase inhibition, a critical pathway for understanding organophosphate toxicity. Research has shown that exposure to pirimiphos-methyl can lead to significant inhibition of acetylcholinesterase activity in various animal models, which is a key indicator of acute toxicity .

Case Study: Acute Intoxication

A clinical case reported severe intoxication from pirimiphos-methyl ingestion, highlighting its potential health risks. The patient exhibited symptoms consistent with cholinergic crisis but was stabilized with appropriate medical interventions . This case underscores the importance of understanding the toxicological profiles of such compounds.

Ecotoxicology

Impact on Non-Target Species

Research indicates that this compound can have varying effects on non-target invertebrates, which are crucial for ecosystem balance. A study assessed the sub-lethal effects of pirimiphos-methyl on several insect species, revealing differential susceptibility that could inform environmental risk assessments .

Table 2: Effects on Non-Target Invertebrates

| Species | LC50 (mg/m²) | Sensitivity Level |

|---|---|---|

| Prostephanus truncatus | 14 | Highly Sensitive |

| Tenebrio molitor | 20 | Moderately Sensitive |

| Rhyzopertha dominica | >60 | Low Sensitivity |

Agricultural Applications

Pest Control Efficacy

this compound is also utilized in agricultural settings to evaluate the efficacy against specific pests such as grain weevils and flour beetles. Studies have shown that it effectively controls populations of these pests while also assessing potential impacts on beneficial insects .

作用機序

Pirimiphos-methyl-d6, like its non-deuterated counterpart, acts as an acetylcholinesterase inhibitor. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine at nerve synapses. This results in continuous nerve impulse transmission, causing paralysis and death in target organisms .

類似化合物との比較

Pirimiphos-ethyl: Similar structure but with ethoxy groups instead of methoxy groups.

Chlorpyrifos: Another organophosphorus insecticide with a similar mechanism of action.

Diazinon: Shares the same class of organophosphorus compounds.

Uniqueness: Pirimiphos-methyl-d6 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, providing insights that are not possible with non-labeled compounds .

生物活性

Pirimiphos-methyl-d6 is a deuterated derivative of pirimiphos-methyl, an organophosphate insecticide widely used in agriculture. This article explores the biological activity of this compound, focusing on its metabolism, toxicological effects, and impacts on non-target organisms.

This compound (C11H14D6N3O3PS) is characterized by the presence of deuterium atoms, which enhance its stability and analytical detectability. The chemical structure retains the functional groups responsible for its insecticidal properties, particularly the phosphorothioate moiety essential for cholinesterase inhibition.

Metabolism and Biotransformation

Research indicates that pirimiphos-methyl undergoes extensive metabolism in mammals. In a study involving rats and dogs, twelve metabolites were identified after administration of the compound. Notably, none exhibited anticholinesterase activity, suggesting that the primary toxicological effects are due to the parent compound rather than its metabolites. The major urinary metabolite identified was 2-ethylamino-4-hydroxy-6-methylpyrimidine, accounting for approximately 30% of the dose in rats .

Cholinesterase Inhibition

The primary mechanism of toxicity associated with this compound is cholinesterase inhibition. Studies show that significant inhibition of brain cholinesterase occurs at doses as low as 50 mg/kg in rats, leading to observable signs of toxicity such as tremors and incoordination . In chronic studies involving beagle dogs, brain cholinesterase activities were significantly reduced after prolonged exposure to various doses .

Acute Toxicity

Acute toxicity studies reveal that pirimiphos-methyl has an LD50 ranging from 1414 mg/kg in rats, indicating moderate toxicity. Symptoms observed include respiratory distress and neurological impairments . The compound's effects are dose-dependent; higher doses correlate with increased severity of symptoms and prolonged recovery times for cholinesterase activity .

Persistence and Environmental Impact

This compound exhibits notable persistence in environmental conditions. Field studies indicate that its concentration decreases by half over a period of 18 to 67 days, compared to a shorter duration in laboratory settings (3 to 21 days) . This stability raises concerns regarding its impact on non-target species.

Invertebrate Studies

Research has documented the effects of pirimiphos-methyl on various non-target invertebrates. For instance, studies on Apis mellifera (honeybees) report an acute oral LD50 greater than 0.22 μg/bee, indicating significant risk to pollinator populations . Laboratory assessments have shown that exposure to recommended agricultural doses leads to high mortality rates among various arthropods within days post-exposure .

Case Studies

A comprehensive study evaluated the impact of pirimiphos-methyl on maize weevils under varying temperature conditions. The results indicated that biological activity was temperature-dependent, with optimal efficacy at certain thermal thresholds . This highlights the importance of environmental factors in assessing the effectiveness and ecological risks associated with this insecticide.

Summary Table: Toxicological Profile of this compound

| Parameter | Value/Observation |

|---|---|

| LD50 (Rats) | 1414 mg/kg |

| Major Metabolite | 2-ethylamino-4-hydroxy-6-methylpyrimidine |

| Cholinesterase Inhibition | Significant at doses ≥50 mg/kg |

| Persistence | 18-67 days half-life in field |

| Impact on Honeybees (LD50) | >0.22 μg/bee |

Q & A

Basic Research Questions

Q. What distinguishes Pirimiphos-methyl-d6 from its non-deuterated counterpart, and how is this differentiation critical in analytical workflows?

this compound is a deuterium-labeled isotopologue of Pirimiphos-methyl, with six deuterium atoms replacing hydrogen in its structure. This labeling enables precise tracking in mass spectrometry (MS)-based analyses, reducing background interference and improving quantification accuracy in pesticide residue studies. Differentiation relies on molecular weight shifts (Δ~6 Da) observed in high-resolution MS or nuclear magnetic resonance (NMR) spectroscopy .

Q. What are the primary applications of this compound in pesticide residue analysis?

It serves as an internal standard in liquid chromatography-tandem MS (LC-MS/MS) workflows for quantifying non-deuterated Pirimiphos-methyl in environmental and agricultural samples. Its use corrects for matrix effects and instrumental variability, ensuring reliable recovery rate calculations in compliance with regulatory guidelines .

Q. Which analytical techniques are most suitable for detecting and quantifying this compound in complex matrices?

LC-MS/MS with electrospray ionization (ESI) is preferred due to its sensitivity and specificity. Deuterated analogs like this compound require chromatographic separation from non-deuterated forms to avoid isotopic overlap. Method optimization should include mobile phase adjustments (e.g., acetone compatibility) and collision energy calibration .

Advanced Research Questions

Q. How can researchers design experiments to evaluate acetylcholinesterase (AChE) inhibition kinetics using this compound?

Experimental design should incorporate in vitro AChE assays with controlled exposure to this compound. Use the Bradford method to quantify enzyme concentration , and measure inhibition via spectrophotometric detection of thiocholine derivatives. Deuterium labeling allows simultaneous tracking of parent compound degradation and metabolite formation using MS .

Q. How should discrepancies in recovery rates during residue quantification be addressed when using this compound as an internal standard?

Contradictory recovery data may arise from matrix-specific ion suppression or incomplete deuterium incorporation. Apply mathematical corrections (e.g., normalization to deuterated internal standard response) and cross-validate with alternative methods like QuEChERS extraction. Ensure sample homogeneity and consistent spiking protocols to minimize variability .

Q. What methodologies validate the synthetic purity and deuterium incorporation efficiency of this compound?

Synthetic batches require NMR for positional deuterium verification and LC-MS for isotopic purity (>98%). Quantify residual non-deuterated impurities using calibration curves and adjust synthesis protocols (e.g., reaction time, deuterium source) to optimize labeling efficiency .

Q. What strategies mitigate cross-contamination risks in studies involving this compound and its non-labeled analog?

Implement strict laboratory segregation (dedicated glassware, HPLC columns) and pre-run column conditioning with deuterated analogs. Use isotopic pattern deconvolution software in MS data analysis to distinguish signal contributions .

Q. How does deuterium labeling influence the environmental degradation kinetics of this compound compared to its non-deuterated form?

Deuterium’s kinetic isotope effect (KIE) may alter hydrolysis and photodegradation rates. Design comparative studies under controlled UV exposure and pH conditions, quantifying degradation products via MS/MS. Account for solvent effects (e.g., acetone in stock solutions) on reaction pathways .

Q. What statistical approaches are recommended for addressing variability in AChE inhibition data across replicated experiments?

Apply mixed-effects models to account for batch-to-batch variability in enzyme activity and compound concentration. Use bootstrap resampling to estimate confidence intervals for IC50 values, and validate assumptions via Q-Q plots .

Q. How can LC-MS parameters be optimized for simultaneous detection of this compound and its metabolites in biological samples?

Optimize collision-induced dissociation (CID) energy to fragment parent and metabolite ions without losing deuterium labels. Use polarity switching (positive/negative ion modes) to capture diverse metabolites. Include solvent blanks to identify carryover artifacts .

Q. Methodological Frameworks for Research Design

- PICOT Framework : For studies comparing degradation pathways (e.g., Population: agricultural soils; Intervention: this compound exposure; Comparison: non-deuterated form; Outcome: half-life; Time: 6-month monitoring) .

- FINER Criteria : Ensure questions are feasible (e.g., access to LC-MS), novel (e.g., KIE studies), and relevant to pesticide regulation .

特性

IUPAC Name |

4-[bis(trideuteriomethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N3O3PS/c1-6-14(7-2)11-12-9(3)8-10(13-11)17-18(19,15-4)16-5/h8H,6-7H2,1-5H3/i4D3,5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOQHJPRIBSPCY-RKAHMFOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)OP(=S)(OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=NC(=NC(=C1)C)N(CC)CC)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N3O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。